Ceruletide Diethylamine
Description
Structure
2D Structure
Properties
CAS No. |
57363-15-2 |
|---|---|
Molecular Formula |
C62H84N14O21S2 |
Molecular Weight |
1425.5 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-5-amino-5-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid;N-ethylethanamine |
InChI |
InChI=1S/C58H73N13O21S2.C4H11N/c1-29(72)49(71-57(87)40(23-31-12-14-33(15-13-31)92-94(89,90)91)68-56(86)43(26-48(78)79)69-52(82)37(16-18-44(59)73)65-51(81)36-17-19-45(74)63-36)58(88)62-28-46(75)64-41(24-32-27-61-35-11-7-6-10-34(32)35)54(84)66-38(20-21-93-2)53(83)70-42(25-47(76)77)55(85)67-39(50(60)80)22-30-8-4-3-5-9-30;1-3-5-4-2/h3-15,27,29,36-43,49,61,72H,16-26,28H2,1-2H3,(H2,59,73)(H2,60,80)(H,62,88)(H,63,74)(H,64,75)(H,65,81)(H,66,84)(H,67,85)(H,68,86)(H,69,82)(H,70,83)(H,71,87)(H,76,77)(H,78,79)(H,89,90,91);5H,3-4H2,1-2H3/t29-,36+,37+,38+,39+,40+,41+,42+,43+,49+;/m1./s1 |
InChI Key |
FHDKSYKZXIFRKJ-CBCFNHQSSA-N |
Isomeric SMILES |
CCNCC.C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]5CCC(=O)N5)O |
Canonical SMILES |
CCNCC.CC(C(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C5CCC(=O)N5)O |
Origin of Product |
United States |
Molecular Mechanisms and Receptor Pharmacology of Ceruletide Diethylamine
Cholecystokinin (B1591339) Receptor Interactions and Agonistic Activity
Ceruletide's pharmacological effects are primarily mediated through its interaction with cholecystokinin (CCK) receptors. medchemexpress.comdrugbank.com As a potent CCK agonist, it binds to these receptors, initiating a cascade of physiological responses. medchemexpress.comresearchgate.net
Receptor Binding Profiles and Potency
Ceruletide exhibits a high affinity for CCK receptors, which are G-protein coupled receptors. drugbank.com Research indicates that ceruletide is significantly more potent than the endogenous hormone cholecystokinin in various biological assays. researchgate.netnih.gov It has a notably higher affinity for the cholecystokinin A (CCKA) receptor subtype compared to the cholecystokinin B (CCKB) receptor, with some reports suggesting a 1000-fold greater affinity for CCKA receptors. drugbank.com This high potency is a key characteristic of its action. researchgate.net
Below is an interactive table summarizing the receptor binding characteristics of Ceruletide Diethylamine (B46881):
Differential Activation of Cholecystokinin Receptor Subtypes
The physiological effects of ceruletide are dictated by its differential activation of CCK receptor subtypes. The two primary subtypes are the CCKA (or CCK1) and CCKB (or CCK2) receptors.
Studies have demonstrated that the stimulation of pancreatic exocrine secretion by ceruletide is mediated through the activation of CCK1 receptors. nih.gov Conversely, the hemodynamic effects of ceruletide in the pancreas, such as increased vascular flow, are attributed to the activation of CCK2 receptors. nih.gov This differential activation occurs at both submaximal and supramaximal levels of exocrine stimulation. nih.gov Furthermore, analgesic effects observed in response to persistent and inflammatory pain have been linked to CCK2 receptor signaling. researchgate.netnih.gov
Intracellular Signaling Cascade Modulation
The binding of ceruletide to CCK receptors triggers a series of intracellular signaling events, influencing various cellular processes.
Nuclear Factor-kappa B (NF-κB) Pathway Activation
Research has shown that ceruletide can activate the nuclear factor-kappa B (NF-κB) pathway. wikipedia.org This activation is observed at supramaximal, but not physiological, concentrations of ceruletide. medchemexpress.comnih.gov The activation of NF-κB is a rapid event, detectable within minutes of ceruletide administration. nih.gov This process involves the degradation of IκBα, an inhibitory protein, allowing NF-κB to translocate to the nucleus and induce the expression of target genes. nih.gov Interestingly, this NF-κB activation may represent a protective mechanism, initiating a self-defensive genetic program that could mitigate cellular damage. nih.gov In vitro experiments have shown a dose-dependent induction of NF-κB binding activity at concentrations of 1, 10, and 100 nmol/L. glpbio.com
Involvement of Oxidative Stress Pathways, Including NADPH Oxidase Activation
Ceruletide administration has been linked to the activation of oxidative stress pathways. A key enzyme in this process is NADPH oxidase, a significant source of reactive oxygen species (ROS). wikipedia.orgnih.gov Studies in pancreatic acinar cells have demonstrated that ceruletide treatment leads to the activation of NADPH oxidase. nih.gov This activation is characterized by the production of ROS and the translocation of cytosolic subunits of the enzyme, such as p47phox and p67phox, to the cell membrane. nih.gov This process appears to be dependent on intracellular calcium levels. nih.gov
Activation of Janus Kinase/Signal Transducer
Below is an interactive table detailing the intracellular signaling pathways modulated by Ceruletide Diethylamine:
Modulation of AMP-activated protein kinase (AMPK) Activity
This compound, a potent cholecystokinin (CCK) receptor agonist, has been shown to modulate the activity of AMP-activated protein kinase (AMPK), a crucial enzyme in the regulation of cellular energy homeostasis. patsnap.comdrugbank.com AMPK acts as a cellular energy sensor; it is activated during periods of energy stress and works to restore tissue homeostasis. patsnap.com Research, primarily conducted in the context of experimentally induced pancreatitis, reveals a complex interplay between ceruletide administration and AMPK signaling.
Studies using models of cerulein-induced acute pancreatitis have demonstrated that the condition is associated with diminished AMPK activity within pancreatic tissue. patsnap.com This reduction in AMPK activity is linked to increased pancreatic inflammation and oxidative stress. patsnap.com The premature activation of digestive zymogens within pancreatic acinar cells is a critical initiating event in acute pancreatitis. nih.govnih.gov Investigations have shown that AMPK activity plays a protective role in the pancreatic acinar cell by inhibiting this zymogen activation in the basal state. nih.govnih.gov
In experimental settings with pancreatic acini, hyperstimulation with ceruletide led to an initial increase in AMPK activation, specifically through the phosphorylation of threonine 172 on the catalytic subunit. nih.govnih.gov However, this was followed by a translocation of the enzyme and a selective decrease in AMPK levels in the cellular compartments associated with the highest levels of zymogen activation. nih.govnih.gov This suggests that while ceruletide can initially trigger an activating phosphorylation, its sustained hyperstimulation leads to a localized reduction of active AMPK, thereby diminishing its protective effects and contributing to the pathology of pancreatitis. nih.govnih.gov
Further illustrating the regulatory role of AMPK, pretreatment of pancreatic acini with AMPK activators like AICAR or metformin (B114582) was found to reduce cerulein-induced zymogen activation. nih.govnih.gov Conversely, the use of an AMPK inhibitor, Compound C, exacerbated this activation. nih.govnih.gov
Interestingly, the context of co-factors such as alcohol can alter the response of the AMPK signaling pathway. One study found that in the presence of alcohol, cerulein-induced acute pancreatitis was aggravated through the activation of the AMPK signaling pathway, which led to impaired autophagic flux. nih.gov This highlights that the modulation of AMPK by ceruletide can be influenced by other physiological or pathological conditions.
The following table summarizes key research findings on the modulation of AMPK activity by ceruletide:
| Study Context | Model System | Key Findings on AMPK Modulation by Ceruletide | Outcome | Reference |
| Acute Pancreatitis | Mice | Cerulein-induced acute pancreatitis is associated with diminished AMPK activity in pancreatic tissue. | Diminished AMPK activity may be linked to pancreatic inflammation and oxidative stress. | patsnap.com |
| Pancreatitis Responses | Rat Pancreatic Acini | Ceruletide hyperstimulation initially increased AMPK phosphorylation (activation) but then caused a selective decrease in AMPK levels at the site of maximal zymogen activation. | Suggests a reduction of AMPK's protective role against zymogen activation during pancreatitis. | nih.govnih.gov |
| Alcoholic Acute Pancreatitis | Rats and AR42J cell line | Alcohol, in combination with cerulein, activates the AMPK signaling pathway. | Aggravates acute pancreatitis progression by impairing autophagic flux. | nih.gov |
| Pancreatitis Initiation | Rat Pancreatic Acini | Pharmacological activation of AMPK reduced cerulein-induced zymogen activation, while inhibition of AMPK increased it. | Confirms the inhibitory role of AMPK on premature zymogen activation. | nih.govnih.gov |
Peptide Chemistry and Structure Activity Relationships of Ceruletide Diethylamine
Chemical Structure and Essential Amino Acid Residues
The biological activity of Ceruletide is intrinsically linked to its unique chemical structure, which includes a specific amino acid sequence and critical post-translational modifications.
Decapeptide Primary Amino Acid Sequence Analysis
Ceruletide is a decapeptide with the following primary amino acid sequence: Pyroglutamic acid-Gln-Asp-Tyr(SO₃H)-Thr-Gly-Trp-Met-Asp-Phe-NH₂. springernature.comrsc.orgresearchgate.net This sequence shares considerable homology with the C-terminal region of cholecystokinin (B1591339) (CCK), particularly the C-terminal seven amino acids which are identical to CCK octapeptide (CCK-8) except for a threonine residue substituting for methionine in CCK-8. emory.edu
Several features of this sequence are crucial for its stability and function:
N-Terminal Pyroglutamic Acid (pGlu): The N-terminus of Ceruletide is blocked by a pyroglutamic acid residue. This is formed by the internal cyclization of a glutamine residue, creating a lactam structure. rsc.orgemory.edu This modification is significant as it protects the peptide from degradation by aminopeptidases, enzymes that cleave amino acids from the N-terminus of proteins and peptides. emory.eduresearchgate.net This increased stability contributes to a longer biological half-life compared to peptides with a free N-terminus. emory.edu
C-Terminal Phenylalanine Amide: The C-terminus of Ceruletide is amidated, with the terminal carboxyl group of phenylalanine being converted to a primary amide (-CONH₂). rsc.orgemory.edu This post-translational modification is common in bioactive peptides and serves to neutralize the negative charge of the C-terminal carboxyl group, which can enhance receptor binding and biological activity. smolecule.comresearchgate.net C-terminal amidation can also contribute to increased peptide stability by making it resistant to carboxypeptidases. google.com
Core Amino Acid Sequence: The sequence Trp-Met-Asp-Phe at the C-terminus is considered a key pharmacophoric region for CCK receptor interaction. wikipedia.org The spatial arrangement of the side chains of these residues is critical for binding to and activation of CCK receptors.
| Structural Feature | Description | Significance |
| Primary Sequence | pGlu-Gln-Asp-Tyr(SO₃H)-Thr-Gly-Trp-Met-Asp-Phe-NH₂ | A decapeptide with specific residues crucial for receptor interaction. |
| N-Terminal Modification | Pyroglutamic acid (pGlu) | Protects against aminopeptidase (B13392206) degradation, increasing stability. rsc.orgemory.eduresearchgate.net |
| C-Terminal Modification | Phenylalanine amide (-Phe-NH₂) | Enhances receptor binding and stability by neutralizing charge and resisting carboxypeptidases. rsc.orgemory.edusmolecule.comresearchgate.netgoogle.com |
| Core Pharmacophore | -Trp-Met-Asp-Phe-NH₂ | Essential for cholecystokinin receptor binding and activation. wikipedia.org |
Significance of Tyrosine Sulfation for Biological Activity
A critical post-translational modification in Ceruletide is the sulfation of the tyrosine residue at position 4 (Tyr⁴). rsc.orgemory.edu This involves the addition of a sulfate (B86663) group (-SO₃⁻) to the hydroxyl group of the tyrosine side chain, a reaction catalyzed by tyrosylprotein sulfotransferases in vivo. rsc.org
The presence of this sulfated tyrosine is paramount for the full biological potency of Ceruletide. rsc.orgresearchgate.net Comparative studies between the sulfated and desulfated forms of Ceruletide reveal the critical role of this modification:
Receptor Binding and Selectivity: Desulfated Ceruletide exhibits significantly reduced affinity for CCK receptors, particularly the CCK-A receptor subtype found in peripheral tissues like the pancreas. jpp.krakow.pl While sulfated Ceruletide binds with high affinity to both CCK-A and CCK-B receptors, the desulfated analogue shows a marked preference for the CCK-B receptor, albeit with lower affinity than the sulfated form. jpp.krakow.pl This indicates that the sulfate group is a key determinant for high-affinity binding to the CCK-A receptor.
Biological Potency: The lack of the sulfate group drastically reduces the pharmacological activity of Ceruletide. pitt.educollectionscanada.gc.ca For instance, the potent stimulatory effect on pancreatic and gallbladder secretions is largely abolished in the desulfated form. rsc.orgjpp.krakow.pl Studies have classified Ceruletide analogues into two types: Type A, which retain the sulfated tyrosine and C-terminal amide and thus high potency, and Type B, where the sulfated tyrosine is absent or modified, leading to a dramatic loss of activity at pancreatic receptors. jpp.krakow.pl
| Form of Ceruletide | Key Structural Difference | Biological Activity Profile | Receptor Affinity |
| Sulfated Ceruletide | Contains Tyr(SO₃H) at position 4 | High potency in stimulating pancreatic and gallbladder secretion. rsc.orgjpp.krakow.pl | High affinity for both CCK-A and CCK-B receptors. jpp.krakow.pl |
| Desulfated Ceruletide | Contains Tyr at position 4 (no sulfate group) | Markedly reduced potency; weak stimulation of lipase (B570770) secretion and inhibition of gastric acid secretion. rsc.orgjpp.krakow.pl | Significantly reduced affinity, especially for CCK-A receptors; preferential but weak binding to CCK-B receptors. jpp.krakow.pl |
Synthetic Methodologies for Research-Grade Ceruletide Diethylamine (B46881)
The chemical synthesis of Ceruletide is a complex undertaking due to its length, specific post-translational modifications, and the acid-lability of the sulfated tyrosine residue. Solid-phase peptide synthesis (SPPS) is the predominant method employed for its preparation.
Solid-Phase Peptide Synthesis (SPPS) Techniques
SPPS involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. nih.gov This method allows for the easy removal of excess reagents and byproducts by simple filtration and washing. nih.gov The most common strategy for synthesizing peptides like Ceruletide is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach. rsc.orgCurrent time information in Bangalore, IN.
The synthesis of a sulfated peptide like Ceruletide presents a specific challenge: the sulfate ester on the tyrosine residue is labile and can be cleaved under the acidic conditions typically used to remove the final peptide from the resin and deprotect the side chains. rsc.orgCurrent time information in Bangalore, IN. To circumvent this, several strategies have been developed:
Acid-Labile Resins: Using highly acid-sensitive resins, such as 2-chlorotrityl chloride (2-CTC) resin, allows for the cleavage of the peptide from the support under milder acidic conditions that minimize the loss of the sulfate group.
Sulfate Protecting Groups: An alternative approach involves protecting the sulfate group itself with a moiety that is stable to the standard Fmoc deprotection conditions (piperidine) and the final acid cleavage, but can be removed in a separate, orthogonal step.
Optimized Cleavage Cocktails: The composition of the final cleavage cocktail (typically containing trifluoroacetic acid, TFA) is critical. The inclusion of scavengers and optimization of temperature and time can significantly reduce the desulfation of the tyrosine residue. For instance, performing the cleavage at a reduced temperature can improve the yield of the desired sulfated peptide.
A general Fmoc-SPPS protocol for a peptide like Ceruletide would involve the sequential coupling of Fmoc-protected amino acids, starting from the C-terminal phenylalanine attached to a suitable resin (e.g., Rink Amide resin to generate the C-terminal amide). The sulfated tyrosine would be incorporated as a pre-sulfated and protected building block, for example, Fmoc-Tyr(SO₃⁻N⁺Bu₄)-OH, which shows improved stability. rsc.orgCurrent time information in Bangalore, IN.
Comparative Analysis of Sequential and Convergent Synthesis Strategies
Two primary strategies can be employed within the framework of SPPS for the synthesis of longer peptides like Ceruletide: sequential (or linear) synthesis and convergent synthesis.
Sequential Synthesis: This is the standard SPPS approach where amino acids are added one by one to the growing peptide chain on the solid support.
Advantages: The process is straightforward and easily automated.
Convergent Synthesis: In this strategy, the target peptide is broken down into several smaller fragments, which are synthesized separately via SPPS. nih.gov These protected fragments are then purified and coupled together, either in solution or on a solid support, to form the final full-length peptide. nih.gov
Disadvantages: Convergent synthesis is more complex to plan and execute. The coupling of large, protected peptide fragments can be challenging and may result in low yields or racemization at the C-terminal amino acid of the activated fragment.
For a decapeptide like Ceruletide, sequential synthesis is often feasible. However, a convergent approach, for example, by synthesizing two pentapeptide fragments and then coupling them, could be a viable alternative to improve purity and yield, especially in large-scale synthesis.
| Synthesis Strategy | Description | Advantages | Disadvantages |
| Sequential (Linear) | Step-by-step addition of single amino acids to the resin-bound peptide chain. | Straightforward, easily automated. | Lower purity and yield for long peptides, potential for aggregation. |
| Convergent | Synthesis of protected peptide fragments, which are then purified and coupled. nih.gov | Higher purity of the final product, circumvents issues with difficult sequences. | More complex planning, challenging fragment coupling, risk of racemization. |
Rational Design and Synthesis of Ceruletide Analogues for Research
The development of Ceruletide analogues is driven by the desire to understand its structure-activity relationships (SAR) and to create new research tools with altered potency, selectivity, or stability. researchgate.netpitt.edu Given the close structural and functional relationship between Ceruletide and CCK, the rational design of Ceruletide analogues often follows principles established from studies on CCK analogues.
Key modifications in the design of Ceruletide and CCK analogues include:
Modifications of the Peptide Backbone: Introducing conformational constraints, such as cyclization or the incorporation of non-natural amino acids, can stabilize a particular bioactive conformation, potentially leading to increased receptor affinity and selectivity. pitt.edu
Substitution of Key Amino Acids: Replacing specific amino acids can probe their importance for biological activity. For example, studies on CCK analogues have shown that replacing the methionine residues can alter receptor selectivity. Shortening the peptide chain by removing amino acids from the N-terminus has been shown to reduce or abolish the pharmacological activities of Ceruletide. pitt.educollectionscanada.gc.ca
Alteration of Post-Translational Modifications:
Desulfation: As discussed, removing the sulfate group from Tyr⁴ dramatically reduces activity, highlighting its critical role. pitt.educollectionscanada.gc.ca
Deamidation: Removing the C-terminal amide also leads to a significant loss of potency. pitt.educollectionscanada.gc.ca
Development of Non-Peptide Mimetics: A more advanced approach involves designing small, non-peptide molecules ("peptoids") that mimic the spatial arrangement of the key pharmacophoric groups of Ceruletide. This can lead to orally active compounds with improved stability and selectivity.
Research has shown that even minor chemical modulations in the Ceruletide molecule can weaken its efficacy and alter its pharmacological selectivity, demonstrating a complex structure-activity relationship. pitt.edu The design and synthesis of such analogues provide invaluable tools for dissecting the molecular pharmacology of CCK receptors.
| Analogue Type | Design Strategy | Research Purpose | Example Finding |
| Chain-Shortened Analogues | Deletion of N-terminal amino acids. | To determine the minimal sequence required for activity. | Shortening the peptide chain by five amino acids abolished pharmacological activity. pitt.educollectionscanada.gc.ca |
| Desulfated Analogues | Synthesis without the Tyr(SO₃H) residue. | To investigate the role of tyrosine sulfation. | Dramatically reduced affinity for CCK-A receptors and overall potency. jpp.krakow.pl |
| Conformationally Constrained Analogues | Introduction of cyclic structures. | To stabilize bioactive conformation and enhance receptor selectivity. | Cyclic CCK-8 analogues showed altered receptor binding profiles. pitt.edu |
| Non-Peptide Mimetics | Design of small molecules that mimic key peptide features. | To develop orally active and more stable receptor ligands. | "Dipeptoid" analogues of CCK have been developed as selective CCK-B antagonists. |
Systematic Chemical Modifications and Their Functional Consequences
The relationship between the structure of ceruletide and its biological function has been extensively studied through the synthesis and evaluation of various analogues. These studies have revealed that specific chemical modifications can dramatically alter the peptide's activity, highlighting the importance of certain structural features.
Key modifications and their effects include:
Desulfation : The removal of the sulfate group from the tyrosine residue at position 4 results in a drastic loss of pharmacological activity. nih.gov This modification, creating desulfated caerulein, significantly diminishes its ability to stimulate pancreatic secretions and interact effectively with cholecystokinin type A (CCK-A) receptors. nih.govsmolecule.com Studies on ceruletide analogues have shown that desulfation destroys all tested neuropharmacological activities. nih.gov
Deamidation : The removal of the C-terminal amide group also leads to a complete loss of biological activity. nih.gov The terminal amide is crucial for maintaining the peptide's conformational integrity and its ability to bind to its target receptors.
Peptide Chain Shortening : Shortening the peptide chain by removing the first five amino acids from the N-terminus (leaving the C-terminal pentapeptide) abolishes all measured pharmacological effects of ceruletide. nih.gov This indicates that while the C-terminal sequence is vital, the full decapeptide structure is necessary for expressing the characteristic profile of ceruletide's activity.
These findings underscore that the biological potency and profile of ceruletide are highly dependent on the integrity of the full peptide chain, the C-terminal amide, and especially the sulfated tyrosine residue.
Table 1: Functional Consequences of Ceruletide Modifications
| Chemical Modification | Structural Change | Functional Consequence |
|---|---|---|
| Desulfation | Removal of the sulfate group (SO3H) from the Tyrosine residue. | Destruction of all tested pharmacological activities. nih.gov |
| Deamidation | Removal of the C-terminal amide group (-NH2). | Destruction of all tested pharmacological activities. nih.gov |
| Chain Shortening | Removal of the N-terminal five amino acids. | Destruction of all tested pharmacological activities. nih.gov |
Comparative Pharmacological Evaluation of Modified Peptides
Comparative studies of ceruletide analogues against the parent compound and cholecystokinin octapeptide (CCK-8) have demonstrated that structural changes can lead to significant modulations in both pharmacological potency and selectivity. nih.gov The evaluation of ten different ceruletide analogues in mice revealed that while some modifications completely inactivated the peptide, others had unequal consequences on its pharmacological profile. nih.gov
For instance, certain structural alterations resulted in analogues that exhibited a decrease in some central nervous system effects while simultaneously showing an increase in others. nih.gov This dissociation of effects suggests that it is possible to modify the ceruletide molecule to create analogues with more selective pharmacological actions. The various effects studied included inhibition of motor response on a hot plate, induction of ptosis, inhibition of exploratory rearing, and alteration of convulsive thresholds. nih.gov
The smooth muscle stimulatory effects of ceruletide and its analogues have also been compared to CCK-8 in isolated organ preparations from guinea pigs and mice, including the stomach, ileum, duodenum, colon, and gallbladder. researchgate.net These studies further highlight how modifications to the peptide backbone can alter tissue-specific activity and potency. Ceruletide itself is noted to be significantly more potent than CCK in several assays, including gallbladder contraction, where it was found to be about 10 times more active on a molar basis. tandfonline.com The development of analogues aims to harness these potent effects while potentially improving selectivity for specific therapeutic or diagnostic applications. rsc.org
The research into these modified peptides provides a deeper understanding of the molecular requirements for activating CCK receptors and opens avenues for designing new agonists with tailored pharmacological profiles. nih.govresearchgate.net
Preclinical Pharmacokinetics and Biotransformation of Ceruletide Diethylamine
Absorption and Tissue Distribution Studies in Animal Models
The absorption and distribution of ceruletide diethylamine (B46881) have been examined in various animal models, primarily utilizing radiolabeling techniques to trace the compound's movement throughout the body.
Whole-Body Autoradiography Investigations of Radiotracer Distribution
Whole-body autoradiography studies using 14C-labeled ceruletide diethylamine (¹⁴C-883-S) have been conducted in rats and mice to visualize its distribution across tissues. jst.go.jp Following intravenous administration, radioactivity was rapidly and widely distributed. jst.go.jpscience.gov
In male rats, the highest concentrations of radioactivity were observed in the kidney, followed by the liver, pancreas, salivary gland, thyroid, and lung. jst.go.jp High levels of radioactivity were also noted in the gastrointestinal tract. jst.go.jp Similar distribution patterns were observed in pregnant rats and male mice. jst.go.jp The radioactivity in most tissues peaked at 5 minutes post-administration and then declined. jst.go.jp
Quantitative Analysis of Organ and Tissue Distribution Profiles
Quantitative studies in rats using ¹⁴C-labeled this compound have provided more detailed insights into its tissue distribution. scispace.com Following intravenous administration, the highest concentrations of radioactivity were found in the kidney and liver. jst.go.jpscispace.com The pancreas also showed a notable accumulation of radioactivity. jst.go.jp
When S³⁵-labeled ceruletide was administered intramuscularly to rats, rabbits, and mice, the radioactivity in the blood reached its peak within 5 and 15 minutes, respectively, before declining rapidly. medchemexpress.com
Table 1: Tissue Distribution of Radioactivity after Intravenous Administration of ¹⁴C-Ceruletide Diethylamine in Rats
| Tissue | Relative Radioactivity Concentration |
| Kidney | +++++ |
| Liver | ++++ |
| Pancreas | +++ |
| Salivary Gland | +++ |
| Thyroid | +++ |
| Lung | ++ |
| Blood | ++ |
| This table provides a qualitative representation of radioactivity distribution based on autoradiography studies. jst.go.jp |
Examination of Central Nervous System Penetration
The ability of this compound to cross the blood-brain barrier and enter the central nervous system (CNS) has been a subject of investigation. Studies in rats using ¹⁴C-labeled this compound have shown that an extremely low but measurable concentration of the compound can be found in the brain. scispace.com This suggests limited penetration into the CNS. scispace.com
Metabolic Fate and Catabolism Pathways
The biotransformation of this compound involves its breakdown into smaller peptide fragments and individual amino acids.
Identification and Characterization of Primary Metabolites
Studies in rats have identified the primary urinary metabolite of this compound. scispace.com Following intravenous administration of ¹⁴C-labeled this compound, the major metabolite found in the urine was identified as the ceruletide-(1-6) peptide fragment, with the sequence Pyr-Gln-Asp-Tyr(SO₃H)-Thr-Gly. scispace.com
Enzymatic Pathways Involved in Peptide Degradation
The degradation of ceruletide, being a peptide, is presumed to be carried out by various peptidases present in the body. nih.gov While specific enzymes responsible for the complete breakdown of this compound have not been fully elucidated in all tissues, studies on the related peptide cholecystokinin-octapeptide (CCK-8) suggest that peptidases in the brain can enzymatically degrade these types of peptides. nih.gov The co-administration of peptidase inhibitors has been shown to potentiate the effects of caerulein, a closely related peptide, suggesting that enzymatic breakdown is a significant route of metabolism. nih.gov This indicates that peptidases play a crucial role in the catabolism of ceruletide. nih.gov
Excretion Patterns in Preclinical Species
Studies investigating the excretion of this compound in preclinical models have utilized radiolabeled compounds to trace the pathways and quantify the elimination of the substance and its metabolites from the body. Research in rats has provided detailed insights into the primary routes of excretion for this compound.
Investigations using 14C-labeled this compound (also referred to as 883-S) in rats have determined the principal excretion pathways. scispace.com Following intravenous administration, the majority of the radioactivity was found to be eliminated through urine and bile. This indicates that both renal and hepatic routes are significant for the clearance of the compound and its byproducts.
The major metabolite identified in the urine of rats was ceruletide-(1-6) peptide, a fragment of the original molecule. scispace.com The presence of this metabolite underscores the role of biotransformation prior to renal excretion.
While direct quantitative excretion data in other species is less detailed, studies in dogs have highlighted the potent effect of ceruletide on stimulating bile secretion. mdpi.comcabidigitallibrary.org This action suggests that biliary excretion is a relevant pathway in canines, not only for bile acids but potentially for the compound itself or its metabolites which are cleared via the liver. mdpi.comcabidigitallibrary.org The general process involves secretion into the bile, followed by elimination through the feces. mdpi.com Further studies in mice and rabbits using S35-labeled ceruletide have shown a rapid decline of radioactivity from the blood, which is indicative of efficient clearance and excretion processes. medchemexpress.com
The following table summarizes the key research findings on the excretion of this compound in preclinical rat models.
Interactive Table: Excretion of 14C-Ceruletide Diethylamine in Rats
| Species | Route of Excretion | Key Findings | Reference |
| Rat | Urine | A major route of excretion for radioactivity. | scispace.com |
| Rat | Bile | A significant route of excretion for radioactivity. | scispace.com |
| Rat | Urine | The major urinary metabolite is ceruletide-(1-6) peptide. | scispace.com |
Experimental Paradigms and Research Applications in Animal Models
Pancreatic Pathophysiology Research
Ceruletide's primary application in research is the induction of both acute and chronic pancreatitis in animal models, providing insights into the complex mechanisms of pancreatic injury and inflammation. researchgate.netnih.gov
Development and Characterization of Acute Pancreatitis Models
Ceruletide-induced acute pancreatitis is the most common experimental model for this disease due to its high reproducibility and the ability to control the severity of the condition. nih.gov The administration of ceruletide at supramaximal doses leads to the dysregulation of digestive enzyme production and secretion, resulting in acinar cell injury, edema, and inflammatory cell infiltration into the pancreas. medchemexpress.commedchemexpress.com
The foundational model of acute pancreatitis involves the administration of high doses of ceruletide to induce pancreatic hyperstimulation. frontiersin.org This leads to premature activation of digestive enzymes within acinar cells, causing cellular damage and initiating an inflammatory cascade. wikipedia.orgnih.gov The severity of pancreatitis can be modulated by adjusting the dose and frequency of ceruletide injections. mdpi.com For instance, in mice, a common protocol involves multiple hourly intraperitoneal injections of ceruletide. nih.gov This method reliably reproduces many of the key features of human acute pancreatitis, including hyperamylasemia, pancreatic edema, and inflammatory cell infiltration. nih.gove-ce.org
Table 1: Example Protocols for Ceruletide-Induced Acute Pancreatitis
| Animal Model | Ceruletide Administration Protocol | Key Outcomes | Reference |
| Mice (C57Bl/6n) | 8 hourly intraperitoneal injections | Pancreatic edema, inflammatory infiltration, acinar cell necrosis, increased serum amylase and lipase (B570770). | medchemexpress.commedchemexpress.com |
| Rats | Intravenous or intraperitoneal injection | Hyperamylasemia, pancreatic edema, acinar cell vacuolization, inflammatory cell infiltration. | nih.gove-ce.org |
| Mice (Wistar albino) | 6 hourly intraperitoneal injections | Increased serum amylase and lipase, tissue destruction. | nih.gov |
This table is for illustrative purposes and specific protocols may vary between studies.
To create a more severe and systemic inflammatory response, researchers often combine ceruletide administration with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. researchgate.netnih.gov This "two-hit" model mimics the complications of clinical pancreatitis, where bacterial translocation can exacerbate the initial injury. jove.com The addition of LPS to a ceruletide protocol significantly increases the severity of pancreatitis, leading to more extensive necrosis, a robust systemic inflammatory response, and in some models, a higher mortality rate. nih.govjove.com This combined approach is particularly useful for studying the mechanisms of severe acute pancreatitis and associated organ failure. jove.com
Hypertriglyceridemia is a known risk factor for acute pancreatitis in humans. uu.nl To investigate this specific etiology, researchers have developed animal models that combine a high-fat diet with ceruletide administration. nih.gov In one such model using hamsters, a high-fat diet induced severe hypertriglyceridemia, and subsequent ceruletide injections resulted in a more severe form of pancreatitis compared to animals on a normal diet. nih.gov These models are crucial for understanding the pathophysiology of hypertriglyceridemic pancreatitis and for testing targeted therapies. nih.govmedchemexpress.com Studies using these models have shown that hypertriglyceridemia can worsen the severity of acute pancreatitis and delay tissue repair. medchemexpress.com
The assessment of pancreatic injury in ceruletide-induced models involves a multi-faceted approach.
Biochemical Analysis:
Serum Amylase and Lipase: Elevated levels of these pancreatic enzymes in the blood are hallmark indicators of acute pancreatitis. medchemexpress.comnih.govnih.gov
Inflammatory Cytokines: Measurement of cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-1β, IL-6) in serum and pancreatic tissue quantifies the inflammatory response. medchemexpress.compatsnap.comresearchgate.net
Oxidative Stress Markers: Levels of markers like malondialdehyde (MDA) and the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) are assessed to understand the role of oxidative stress in the disease process. mdpi.comnih.gov
Histopathological Examination:
Hematoxylin (B73222) and Eosin (B541160) (H&E) Staining: This standard staining technique is used to visualize the key histopathological features of pancreatitis, including edema (the accumulation of fluid in the interstitial tissue), inflammatory cell infiltration (primarily neutrophils), acinar cell vacuolization (the formation of vacuoles within the cells), and necrosis (cell death). tandfonline.commedchemexpress.comresearchgate.net
Immunohistochemistry: This technique is used to detect the expression of specific proteins involved in the inflammatory process, such as nuclear factor-kappa B (NF-κB) and intercellular adhesion molecule-1 (ICAM-1). wikipedia.orgresearchgate.net
Ultrastructural Analysis:
Transmission Electron Microscopy (TEM): TEM provides high-resolution images of cellular organelles, revealing ultrastructural changes in acinar cells, such as the disorganization of zymogen granules and damage to mitochondria. researchgate.netjci.org
Table 2: Common Assessment Parameters in Ceruletide-Induced Pancreatitis Models
| Assessment Category | Parameter | Description |
| Biochemical | Serum Amylase and Lipase | Measures of pancreatic enzyme leakage into the bloodstream, indicating acinar cell injury. nih.govnih.gov |
| Inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Quantifies the local and systemic inflammatory response. medchemexpress.comresearchgate.net | |
| Oxidative Stress Markers (MDA, SOD) | Assesses the balance between pro-oxidant and antioxidant processes. mdpi.comnih.gov | |
| Histopathological | Edema, Inflammation, Necrosis (H&E) | Visualizes the classic microscopic signs of pancreatic tissue damage. medchemexpress.comresearchgate.net |
| NF-κB, ICAM-1 (Immunohistochemistry) | Detects key molecules involved in the inflammatory signaling cascade. wikipedia.orgresearchgate.net | |
| Ultrastructural | Zymogen Granule Disorganization | Examines the subcellular changes within pancreatic acinar cells. researchgate.netjci.org |
This table provides a summary of common assessment methods and is not exhaustive.
Murine Models of Hypertriglyceridaemic Pancreatitis (HTGP)
Establishment of Chronic Pancreatitis Models
While acute pancreatitis is a reversible condition, chronic pancreatitis is characterized by irreversible changes to the pancreas, including fibrosis and acinar cell atrophy. researchgate.net Animal models of chronic pancreatitis can be established through repeated administrations of ceruletide over an extended period. mdpi.comnih.gov This mimics the recurrent episodes of acute pancreatitis that can lead to chronic disease in humans. nih.gov These models show progressive development of fibrosis, inflammatory infiltrates, and distortion of the pancreatic ducts, providing a valuable platform for studying the mechanisms of pancreatic fibrogenesis and for evaluating anti-fibrotic therapies. nih.govmedchemexpress.com
Investigations into Pancreatic Ductal Secretion Regulation
The role of pancreatic ductal secretion in the development and progression of acute pancreatitis is a critical area of research. Studies utilizing ceruletide-induced pancreatitis in animal models have provided significant insights. For instance, research in mice has shown that impaired ductal function, such as that seen in models with genetic deletions affecting ion transport, can exacerbate the severity of ceruletide-induced pancreatitis. researchgate.net This highlights the protective role of normal ductal secretion in clearing potentially harmful substances from the pancreas. researchgate.net
Preclinical Evaluation of Novel Therapeutic Interventions for Pancreatitis
The ceruletide-induced pancreatitis model is a cornerstone for the preclinical assessment of new therapeutic agents. nih.govpatsnap.com By reliably inducing a state of acute pancreatitis, researchers can test the efficacy of various compounds in mitigating inflammation and cellular damage. nih.govpatsnap.com
For example, studies have evaluated the effects of different therapeutic agents on the pathological changes and inflammatory markers in animal models of ceruletide-induced pancreatitis. These investigations measure outcomes such as pancreatic edema, inflammatory cell infiltration, and levels of serum amylase and lipase to determine the potential of a drug to ameliorate the disease. patsnap.comnih.gov
Here is a table summarizing findings from preclinical studies using the ceruletide-induced pancreatitis model:
| Therapeutic Agent | Animal Model | Key Findings |
| Forsythoside (B13851194) B | Mice | Mitigated pathological damage and reduced inflammatory cytokine expression in pancreatic tissue and serum. patsnap.com |
| Berberine | Mice | Decreased plasma amylase and lipase levels, improved histopathological features, and suppressed neutrophil infiltration in the pancreas. patsnap.com |
| Exogenous Secretin | Rats | Exerted a protective effect on the pathological process, with a high dose showing significant macroscopic and microscopic protection. jci.org |
Neuropharmacology and Central Nervous System Studies
Beyond its applications in pancreatic research, ceruletide has been utilized to explore various aspects of neuropharmacology and central nervous system (CNS) function. researchgate.net Its interaction with cholecystokinin (B1591339) receptors in the brain makes it a valuable tool for studying neurotransmitter systems and behavior. researchgate.net
Modulation of Dopaminergic Neurotransmission in Striatal Regions
Research has investigated the effects of ceruletide on dopamine (B1211576) release in the striatum, a key brain region involved in motor control and reward. In vivo microdialysis studies in rats have been conducted to measure the real-time release of dopamine in response to ceruletide administration. researchgate.netalljournals.cn
These studies have revealed that the influence of ceruletide on dopamine release can be dependent on the local concentration of other ions, such as potassium. researchgate.netalljournals.cn For instance, under certain conditions, ceruletide did not affect spontaneous or haloperidol-induced dopamine release, but its effects were altered when the potassium concentration in the perfusion fluid was changed. researchgate.netalljournals.cn This suggests a complex interplay between ceruletide and the regulation of dopaminergic neurotransmission.
Assessment in Behavioral Models Related to Central Nervous System Function
Ceruletide has been assessed in various behavioral models in animals to understand its impact on CNS-related functions. researchgate.netsygnaturediscovery.comcas.cz These studies often involve observing changes in motor activity, learning, and memory in response to the compound. drugbank.comsygnaturediscovery.comcas.cz
In mice, ceruletide has been shown to influence ambulatory activity. semanticscholar.org Studies have demonstrated that the ambulation-increasing effect of certain drugs, like MK-801, can be significantly reduced by the co-administration of ceruletide. semanticscholar.org This suggests an interaction with dopaminergic pathways that are involved in motor control. semanticscholar.org Furthermore, subcutaneously administered ceruletide has been observed to induce behavioral changes such as catalepsy and reduced locomotor activity, pointing to a central mechanism of action. tandfonline.com
Exploration of Analgesic Mechanisms in Nociceptive Animal Models
A significant area of research has focused on the analgesic properties of ceruletide in various animal models of pain (nociception). tandfonline.comnih.gov These studies have consistently demonstrated that ceruletide can produce a potent analgesic effect. tandfonline.comnih.gov
Preclinical studies have compared the analgesic potency of ceruletide to that of morphine in tests such as the hot plate and writhing tests. tandfonline.comresearchgate.net The results indicated that ceruletide was significantly more potent than morphine in these models. tandfonline.comresearchgate.net The analgesic effects of ceruletide are thought to be mediated, at least in part, through central mechanisms involving CCK receptors. tandfonline.com Some studies suggest that while opioid receptors may be involved, it is unlikely that ceruletide directly interacts with them. tandfonline.com
The following table summarizes the comparative analgesic potency of ceruletide in different nociceptive tests:
| Nociceptive Test | Animal Model | Comparative Potency of Ceruletide |
| Hot Plate Test | Not Specified | 114 times more potent than morphine. tandfonline.comresearchgate.net |
| Writhing Test | Not Specified | 15 times more potent than morphine. tandfonline.comresearchgate.net |
Gastrointestinal Physiology Research
Ceruletide's potent stimulatory effects on smooth muscle and secretion make it a valuable tool in gastrointestinal physiology research. wikipedia.orggoogle.com It is used to investigate the function of the gallbladder and intestines. mdpi.com In gallbladder bioassays, ceruletide has been shown to be significantly more active than CCK. tandfonline.comresearchgate.net Its ability to stimulate gastric, biliary, and pancreatic secretions allows researchers to study the hormonal control of digestion and the pathophysiology of various gastrointestinal disorders. drugbank.comwikipedia.org
Regulation of Gallbladder Contraction and Biliary Secretion
Ceruletide is recognized as a powerful cholecystokinetic agent, exerting a direct spasmogenic effect on the smooth muscle of the gallbladder and bile ducts. medchemexpress.comglpbio.com This action is fundamental to its use in experimental settings to study biliary dynamics. Research in various animal models has consistently demonstrated ceruletide's ability to induce potent gallbladder contractions. nih.govtandfonline.com
In comparative studies using isolated organs from guinea pigs and mice, ceruletide was shown to be a highly potent stimulant of gallbladder smooth muscle. nih.gov Its effectiveness in the mouse gallbladder was found to be superior to that of carbachol. nih.gov Similarly, experiments in dogs have confirmed its cholecystokinetic properties, with intravenous administration producing gallbladder contractions. tandfonline.comnih.gov In sheep, ceruletide and other CCK peptides stimulate gallbladder motor function, primarily causing a tonic contraction. if-pan.krakow.pl This reliable induction of gallbladder emptying is instrumental in research aimed at visualizing and assessing the function of the biliary tract. ajronline.orgajronline.org
| Animal Model | Observed Effect | Reference |
|---|---|---|
| Guinea Pig | Potent stimulation of isolated gallbladder smooth muscle contraction. | nih.gov |
| Mouse | Stimulation of gallbladder contraction; effectiveness superior to carbachol. | nih.gov |
| Dog | Induction of gallbladder contraction following intravenous administration. | tandfonline.comnih.gov |
| Sheep | Stimulation of gallbladder motor function, characterized by tonic contraction. | if-pan.krakow.pl |
Influence on Gastric Emptying and Intestinal Motility Patterns
The influence of ceruletide on gastrointestinal motility is complex, exhibiting differential effects on various segments of the digestive tract. Animal studies have been crucial in delineating these region-specific actions. Research shows that ceruletide delays gastric emptying while simultaneously stimulating motility in the more distal parts of the intestine. medchemexpress.comresearchgate.netnih.gov
In mice, for instance, ceruletide was found to inhibit gastric emptying while enhancing gastrointestinal propulsion. nih.gov This dual action highlights its complex regulatory role. The stimulatory effects are observed in the distal duodenum, jejunum, ileum, and colon, whereas motor activity in the proximal duodenum is inhibited. medchemexpress.com This pattern of activity is consistent with the physiological actions of CCK, which coordinates the digestive process by holding chyme in the stomach to allow for enzymatic digestion and promoting its movement through the intestines for absorption.
| Gastrointestinal Segment | Animal Model | Observed Effect | Reference |
|---|---|---|---|
| Stomach | Mouse | Inhibition of gastric emptying. | nih.gov |
| Proximal Duodenum | General Animal Models | Inhibition of motility. | medchemexpress.com |
| Distal Duodenum, Jejunum, Ileum, Colon | General Animal Models | Stimulation of motility and propulsion. | medchemexpress.com |
| Overall Gastrointestinal Tract | Mouse | Enhancement of gastrointestinal propulsion. | nih.gov |
Stimulation of Pancreatic and Gastric Exocrine Secretions
Ceruletide is a potent secretagogue, robustly stimulating exocrine secretions from both the pancreas and the stomach. wikipedia.orgmedchemexpress.comdrugbank.com This characteristic has led to its widespread use in animal models to study secretory mechanisms and to induce experimental pancreatitis for research purposes. wikipedia.orgresearchgate.netresearchgate.net
In rats, ceruletide administration stimulates the secretion of pancreatic juice, and this model is often used to study the cellular and molecular events of pancreatitis. nih.govjci.org Studies in dogs have also shown that ceruletide is a powerful stimulant of pancreatic exocrine secretion, increasing the volume, dry residue, and protein content of pancreatic juice. nih.govnih.gov Research in growing pigs further confirms that ceruletide is a potent stimulant of pancreatic secretion. mdpi.com The compound also stimulates gastric acid secretion. medchemexpress.com The ability to reliably trigger a strong secretory response in the pancreas makes ceruletide an indispensable tool for investigating pancreatic physiology and diseases like pancreatitis and for testing potential therapeutic agents. mdpi.com
| Organ | Animal Model | Observed Effect | Reference |
|---|---|---|---|
| Pancreas | Rat | Stimulation of pancreatic juice and enzyme secretion. | nih.govjci.org |
| Pancreas | Dog | Increased volume, dry residue, and protein content of pancreatic juice. | nih.gov |
| Pancreas | Pig | Potent stimulation of pancreatic secretion. | mdpi.com |
| Stomach | General Animal Models | Stimulation of gastric secretion. | medchemexpress.com |
Advanced Methodological Approaches in Ceruletide Diethylamine Research
In Vivo Microdialysis for Neurochemical Monitoring
In vivo microdialysis is a powerful technique for monitoring the extracellular concentrations of neurochemicals in specific brain regions of freely moving animals. nih.gov This method has been instrumental in studying the effects of ceruletide diethylamine (B46881) on neurotransmitter systems.
Research has shown that ceruletide diethylamine can influence the release of dopamine (B1211576) in the striatum and nucleus accumbens. researchgate.net By using in vivo microdialysis, investigators can perfuse a specific brain area with a physiological solution and collect dialysate samples containing extracellular neurochemicals. These samples are then analyzed to quantify changes in neurotransmitter levels following the administration of this compound. For instance, studies have investigated how this compound modulates dopamine outflow under various experimental conditions, such as in the presence of different potassium ion concentrations or in conjunction with other drugs like haloperidol. researchgate.net The technique allows for a dynamic assessment of neurochemical release, providing insights into the presynaptic and postsynaptic mechanisms affected by this compound.
Key Findings from In Vivo Microdialysis Studies:
| Brain Region | Neurotransmitter | Observed Effect of this compound | Reference |
| Striatum | Dopamine (DA) | Modulation of spontaneous and haloperidol-induced DA release, dependent on K+ concentration. | researchgate.net |
| Nucleus Accumbens | Dopamine (DA) | Examination of the role of 5-HT4 receptors in the control of central DA function. | researchgate.net |
Proteomic and Phosphoproteomic Profiling in Disease Models
Proteomics and phosphoproteomics offer a global view of protein expression and phosphorylation status, respectively, providing a deeper understanding of the molecular pathways affected by this compound, particularly in disease models like acute pancreatitis. patsnap.comnih.gov Ceruletide is commonly used to induce experimental pancreatitis in animal models, allowing researchers to study the pathogenesis of the disease. guidetopharmacology.org
In studies of ceruletide-induced acute pancreatitis, proteomic and phosphoproteomic analyses of pancreatic tissue have revealed significant alterations in various cellular processes. patsnap.com For example, these techniques have identified changes in the levels of proteins involved in oxidative phosphorylation and spliceosome pathways. patsnap.com By comparing the proteomic profiles of healthy and pancreatitis-afflicted tissues, with and without therapeutic interventions, researchers can identify key proteins and signaling cascades that are dysregulated during the disease and potentially targeted by therapeutic agents. This approach has been used to evaluate the effects of compounds like forsythoside (B13851194) B in mitigating ceruletide-induced pancreatitis, demonstrating its ability to modulate specific protein and phosphorylation pathways. patsnap.com
Table of Findings from Proteomic/Phosphoproteomic Studies in Ceruletide-Induced Pancreatitis:
| Analytical Approach | Key Pathway/Process Identified | Significance | Reference |
| Proteomics | Oxidative Phosphorylation | Enhanced levels observed with forsythoside B treatment, suggesting a restorative effect on cellular energy metabolism. | patsnap.com |
| Phosphoproteomics | Spliceosome Pathway | Significantly affected by forsythoside B, indicating a role in post-transcriptional regulation during pancreatitis. | patsnap.com |
| Proteomics & Phosphoproteomics | Protein Kinase D (PKD) family | Identified as critical regulators in cholangiocarcinoma, a disease for which pancreatitis is a risk factor. | nih.gov |
Application of Radiotracer Techniques for Pharmacokinetic Studies
Radiotracer techniques are essential for determining the pharmacokinetic properties of drugs, including their distribution, metabolism, and excretion. In the context of this compound research, radiolabeling the compound allows for its sensitive and specific detection within the body.
Whole-body autoradiography using radiolabeled this compound (e.g., ¹⁴C-labeled) has been employed to study its distribution in animal models. researchgate.net These studies have shown that after intravenous administration, radioactivity is highest in tissues such as the kidney, liver, pancreas, and salivary glands. researchgate.net This distribution pattern is consistent with the known physiological roles of CCK. Furthermore, scintigraphic techniques using gamma-emitting radioisotopes have been used to non-invasively assess the pharmacodynamic effects of this compound, such as its ability to stimulate gallbladder contraction. science.govscience.govscience.gov These studies provide valuable data on the onset, duration, and dose-response of this compound's actions in vivo.
Summary of Radiotracer Study Findings:
| Radiotracer Technique | Animal Model | Key Tissues of Distribution | Pharmacodynamic Effect Measured | Reference |
| Whole-body autoradiography (¹⁴C-ceruletide) | Rats, Mice | Kidney, Liver, Pancreas, Salivary Gland, Thyroid, Lung, Blood | N/A | researchgate.net |
| Scintigraphy (⁹⁹mTc-IDA) | Humans | N/A | Gallbladder ejection fraction | science.gov |
Histological and Immunohistochemical Analyses in Animal Tissues
Histological and immunohistochemical (IHC) analyses are fundamental tools for examining the effects of this compound at the tissue and cellular level. These techniques are particularly crucial in studies of ceruletide-induced pancreatitis, where they are used to assess the extent of tissue damage and inflammation.
In models of acute pancreatitis induced by ceruletide, histological staining with hematoxylin (B73222) and eosin (B541160) (H&E) reveals characteristic pathological changes such as edema, inflammatory cell infiltration, and acinar cell death. plos.orgnih.gov IHC allows for the detection of specific proteins within the tissue, providing insights into the molecular mechanisms underlying these pathological changes. For example, IHC has been used to demonstrate the upregulation of proteins like epiplakin and keratin (B1170402) 8 during ceruletide-induced pancreatitis. plos.org It has also been instrumental in studying the activation of transcription factors like NF-κB, which plays a key role in the inflammatory response. nih.gov These analyses have been vital in comparing the pathological features of pancreatitis in wild-type animals versus genetically modified mice to understand the role of specific genes and proteins in the disease process. nih.gov
Table of Histological and Immunohistochemical Observations:
Development and Utilization of In Vitro Cellular and Organ Culture Systems
In vitro models, including cellular and organ culture systems, provide a controlled environment to investigate the direct effects of this compound on specific cell types and to dissect complex biological processes. nih.gov These systems are invaluable for studying the molecular and cellular mechanisms of ceruletide action, complementing in vivo studies.
In pancreatitis research, pancreatic acinar cell lines (e.g., AR42J) and primary acinar cell cultures are widely used to study the direct effects of ceruletide. nih.govresearchgate.net These models allow for the investigation of intracellular signaling pathways, such as calcium signaling, which is known to be a critical early event in the pathogenesis of pancreatitis. nih.gov Researchers can manipulate these systems to study the effects of various interventions, such as the pre-treatment with protective agents, on ceruletide-induced cellular responses. nih.gov Organ culture, or explant culture, allows for the maintenance of the tissue architecture, preserving cell-cell and cell-matrix interactions, which can be important for studying more complex physiological responses. nih.gov While less common for propagation, these systems are useful for short-term experimental analysis of intact tissue responses to ceruletide. nih.gov
Examples of In Vitro Models in Ceruletide Research:
| In Vitro System | Application in Ceruletide Research | Key Findings | Reference |
| AR42J cells (pancreatic acinar cell line) | Studying the effect of docosahexaenoic acid (DHA) on cerulein-induced Ca2+ signaling. | DHA inhibits cerulein-induced expression of IP3R1 and RyR2 genes. | nih.gov |
| Co-culture of pancreatic duct and acinar cells | Investigating the interaction between different pancreatic cell types during pancreatitis. | Upregulation of S100A9 induces cell injury and inflammatory response. | researchgate.net |
| Organ/Explant Cultures | Maintaining tissue integrity for studying complex cellular interactions. | Allows for analysis of normal cell-cell and cell-matrix interactions. | nih.gov |
Gene Expression Profiling and Molecular Biological Techniques
Gene expression profiling, often performed using techniques like RNA sequencing (RNA-Seq), provides a comprehensive analysis of the transcriptional changes induced by this compound. nih.gov This approach, combined with other molecular biological techniques, helps to uncover the genetic and epigenetic regulatory networks involved in ceruletide's effects.
In studies of ceruletide-treated pancreatic acinar cells, RNA-Seq has been used to identify global changes in gene expression. nih.gov This has led to the discovery that ceruletide upregulates the expression of genes involved in calcium signaling, such as inositol (B14025) 1,4,5-trisphosphate receptors (IP3R1) and ryanodine (B192298) receptors (RyR2). nih.gov Furthermore, real-time polymerase chain reaction (PCR) can be used to validate the findings from RNA-Seq and to quantify the expression of specific genes of interest. nih.gov These molecular techniques have also been employed to investigate the effects of potential therapeutic agents on ceruletide-induced gene expression changes, demonstrating, for example, that docosahexaenoic acid (DHA) can inhibit the ceruletide-induced upregulation of genes like Relb and c-fos, which are components of the NF-κB and AP-1 transcription factor complexes, respectively. nih.gov
Table of Genes with Altered Expression in Response to Ceruletide:
| Gene | Technique | Cellular Context | Change in Expression | Reference |
| IP3R1 | RNA-Seq, Real-time PCR | Pancreatic acinar cells (AR42J) | Upregulated | nih.gov |
| RyR2 | RNA-Seq, Real-time PCR | Pancreatic acinar cells (AR42J) | Upregulated | nih.gov |
| Relb | Real-time PCR | Pancreatic acinar cells (AR42J) | Upregulated (inhibited by DHA) | nih.gov |
| c-fos | Real-time PCR | Pancreatic acinar cells (AR42J) | Upregulated (inhibited by DHA) | nih.gov |
Table of Chemical Compounds:
Q & A
Q. What are the primary mechanisms of action of Ceruletide Diethylamine in gastrointestinal studies, and how can these be experimentally validated?
this compound acts as a potent cholecystokinin (CCK) receptor agonist, stimulating gallbladder contraction, pancreatic exocrine secretion, and intestinal motility while delaying gastric emptying . To validate these mechanisms, researchers should employ in vivo models (e.g., anesthetized dogs or rodents) with direct measurement of organ-specific responses (e.g., manometry for motility, enzyme assays for pancreatic secretion). Dose-dependent effects should be analyzed using receptor antagonists (e.g., proglumide for CCK receptors) to confirm specificity .
Q. How is this compound utilized to establish acute pancreatitis models in rodents, and what parameters ensure reproducibility?
Acute pancreatitis is induced in C57Bl/6n mice via intraperitoneal injection of this compound at 50 µg/kg/hour for 6–10 hours . Key parameters for reproducibility include:
- Dosage consistency : Use calibrated microsyringes for injections.
- Monitoring biomarkers : Serum amylase/lipase levels, histopathological scoring of pancreatic edema, necrosis, and inflammatory infiltrates.
- Control groups : Include saline-injected cohorts to distinguish drug-induced effects from baseline inflammation .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s dual effects on NF-κB activation (protective vs. pro-inflammatory) in pancreatic acinar cells?
Contradictory findings arise from dosage variations and temporal differences in NF-κB signaling. Methodological approaches include:
- Time-course experiments : Analyze NF-κB activation at intervals (e.g., 1–24 hours post-treatment) to distinguish acute cytoprotection from chronic inflammation.
- Genetic knockdown models : Use siRNA targeting NF-κB subunits (e.g., p65) in in vitro acinar cell cultures to isolate pathway-specific effects.
- High-resolution imaging : Confocal microscopy to localize NF-κB translocation in response to varying Ceruletide concentrations (1–100 nM) .
Q. What experimental strategies minimize off-target effects when studying this compound’s impact on hepatic dysfunction models?
Ceruletide’s systemic effects (e.g., hypotension in dogs) complicate hepatic studies. Mitigation strategies include:
- Localized administration : Portal vein cannulation for direct hepatic delivery.
- Pharmacokinetic profiling : Measure plasma half-life (t½) and tissue distribution via LC-MS to adjust dosing intervals.
- Multi-organ monitoring : Simultaneous assessment of blood pressure (via arterial catheters) and liver enzymes (ALT/AST) to differentiate hepatic from systemic responses .
Data Contradiction and Validation
Q. How should researchers address discrepancies in this compound’s efficacy between species (e.g., dogs vs. rodents) in motility studies?
Species-specific receptor affinity and metabolic rates contribute to variability. Solutions include:
- Cross-species receptor profiling : Compare CCK receptor isoform expression (CCK-A vs. CCK-B) using qPCR or Western blot.
- Dose normalization : Adjust doses based on body surface area (mg/m²) rather than weight (mg/kg).
- Functional assays : Ex vivo organ baths to measure contractile responses independent of systemic variables .
Methodological Best Practices
Q. Table 1: Key Parameters for this compound Experimental Design
Q. Table 2: Common Pitfalls and Solutions in Ceruletide Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
